2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAXYDTBBORDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃O₃ |
| Molecular Weight | 245.66 g/mol |
| CAS Number | 1172696-99-9 |
| Purity | >95% |
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study on related tetrahydropyrimidinone derivatives demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models . Although specific data on this compound is limited, its structural similarity suggests potential antioxidant capabilities.
2. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is a critical mechanism for neuroprotective agents. A study evaluated various quinazolinone derivatives for their AChE inhibitory activity and found promising results . The molecular structure of this compound may allow it to interact similarly with the enzyme's active site.
3. Neuroprotective Effects
Neuroprotective properties have been attributed to compounds that modulate neurotransmitter levels and protect against oxidative damage. In vivo studies have shown that certain derivatives can mitigate brain damage induced by oxidative stress . While direct studies on the compound are lacking, its potential for neuroprotection can be inferred from related compounds.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Quinazolinone Derivatives :
- Oxidative Stress Mitigation :
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide is primarily studied for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds suggests that it may exhibit biological activity relevant to drug development.
Case Study: Antitumor Activity
Research has indicated that derivatives of tetrahydropyrimidines can possess antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that this compound could be evaluated for similar effects in preclinical studies.
Biochemical Research
The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes makes it valuable for understanding biochemical processes.
Example: Enzyme Inhibition Studies
In enzyme inhibition studies, this compound can be used to investigate its effect on enzymes involved in metabolic pathways related to drug metabolism or disease progression. For instance, the inhibition of certain kinases or phosphatases could provide insights into signaling pathways relevant to cancer or metabolic disorders.
Proteomics and Biomarker Discovery
The compound has been noted for its application in proteomics research. It can be employed as a tool for the identification of protein interactions and post-translational modifications.
Application: Target Identification
By modifying the compound to include tags or reactive groups, researchers can use it to pull down target proteins from complex mixtures. This approach aids in the identification of biomarkers for diseases such as cancer or neurodegenerative disorders.
Comparison with Similar Compounds
Pyrimidine-Based Acetamides
- 2-Chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (): Core differences: Lacks the 1,3-dimethyl substituents on the pyrimidine ring. Synthesis: Derived from 6-aminouracil and chloroacetyl chloride under mild conditions (room temperature, 24 hours) . Significance: Highlights the role of methyl groups in stabilizing the pyrimidine core and influencing reactivity.
2-[(4-Methyl-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
- Structural variation : Replaces the chloroacetamide’s methylene bridge with a thioether linkage and introduces dichlorophenyl.
- Properties : Higher molecular weight (344.21 g/mol ) and melting point (230°C ) compared to the target compound .
- Activity : Demonstrates how sulfur substitution and aromatic chlorination alter physicochemical properties.
Purine-Based Acetamides
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-3-yl)acetamide (CAS: 332117-57-4, ):
- Core difference : Purine (vs. pyrimidine) core with an additional nitrogen atom.
- Molecular weight : 314.299 g/mol , significantly higher due to the purine system and pyridinyl substituent.
- Implications : Purine derivatives often exhibit distinct biological activities, such as kinase inhibition or receptor antagonism.
Pharmacological and Therapeutic Analogs
TRPA1 Antagonists
- HC-030031 and CHEM-5861528 ():
- Core structure : Purine-based acetamides with isopropyl or butylphenyl substituents.
- Activity : Block TRPA1 channels (IC₅₀ = 4–10 μM) and reduce airway inflammation in asthma models .
- Comparison : The target compound’s pyrimidine core may lack the steric bulk required for TRPA1 binding, underscoring scaffold-specific efficacy.
Theophylline Derivatives
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-(3-(thiomorpholine-4-carbonyl)phenyl)acetamide (15a, ): Structure: Combines theophylline (a methylxanthine) with a thiomorpholine-acetamide side chain. Properties: High melting point (246–248°C) and molecular weight (314.30 g/mol) due to the thiomorpholine group . Application: Potential use in adenosine receptor modulation, contrasting with the target compound’s undefined biological role.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Synthesis of Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones
A convenient one-pot reaction for the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones involving an aldehyde is described. For instance, dimethylpyrimidoquinoline can be prepared using phosgene iminium chloride, where 6-arylaminouracil is obtained by reacting 6-chlorouracil with 3,4-methylenedioxyaniline.
Alkylation of Pyrimidinediones
Pyrimidinediones can be alkylated on N1 and/or N3. The reaction of thymine with ω-dibromobutane and ω-dibromohexane leads to a mixture of N1-substituted derivatives and N1,N1′-dimers. With the dibromopentyl chain, only the N1,N3-disubstituted pyrimidinedione has been isolated. N1-alkylation can be achieved in two steps via the formation of the 2,4-O-disilyl pyrimidine to avoid side products.
Synthesis of Series C Compounds
For the synthesis of series C compounds, 6-chloromethyluracil is protected by bis(trimethylsilyl)acetamide (BSA) before condensation. The reaction of the resulting 5-unsubstituted compound with N-halogenosuccinimides leads to the 5′-halogeno compounds.
Synthesis of N2-Benzyl Substituted Compound
The N2-benzyl substituted compound is synthesized by reacting benzyl bromide with a pyrimidinedione derivative in the presence of K2CO3 in DMF.
Synthesis Utilizing 6-Aminouracil
6-Aminouracil is utilized as a building block in the synthesis of various 6-heterocyclic uracil and fused uracil derivatives. Coupling 6-aminouracil with 6-substituted-4-chloro-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles under basic conditions yields 6-substituted-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles.
Chloroacetylation of 6-Aminouracil
The amino function of 6-aminouracil can be chloroacetylated by using an equimolar amount of chloroacetyl chloride under anhydrous conditions at room temperature to yield 6-chloroacetylaminouracil. This compound is then utilized for the synthesis of several rings attached to the uracil nucleus, such as furan and pyrrolidinone derivatives.
Data Table: Comparison with Related Compounds
| Description | Synthesis and Preparation |
|---|---|
| CAS No. | 1172696-99-9 |
| Product Name | 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide |
| Molecular Formula | C9H12ClN3O3 |
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 2-chloro-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C9H12ClN3O3/c1-12-6(5-11-7(14)4-10)3-8(15)13(2)9(12)16/h3H,4-5H2,1-2H3,(H,11,14) |
| Standard InChIKey | ARXAXYDTBBORDC-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCl |
| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)CNC(=O)CCl |
| PubChem Compound | 37979242 |
| Last Modified | Aug 16 2023 |
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide?
A common method involves reacting 6-aminouracil derivatives with chloroacetyl chloride in the presence of a base (e.g., anhydrous potassium carbonate) under mild conditions (room temperature, 24 hours). The product is isolated via trituration with water and purified by crystallization from DMF/H₂O . Advanced purification techniques, such as column chromatography, may enhance yield and purity for research-grade material .
Basic: How should researchers characterize this compound to confirm its structural identity?
Key characterization methods include:
- ¹H NMR : To verify proton environments (e.g., NHCO at δ ~10.10 ppm, methyl groups at δ ~2.19 ppm) .
- Elemental analysis : To validate empirical formula (e.g., C, N, S content within ±0.1% of theoretical values) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
Advanced: What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?
Use statistical Design of Experiments (DoE) to assess variables like reaction time, temperature, and stoichiometry. For example, fractional factorial designs reduce trial runs while identifying critical factors affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, accelerating experimental validation .
Advanced: How can researchers resolve contradictions in elemental analysis data for this compound?
Discrepancies in elemental composition (e.g., C: 45.29% observed vs. 45.36% theoretical) may arise from impurities or hygroscopicity. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structure . Replicate analyses under controlled humidity and temperature to minimize environmental interference.
Basic: What purification techniques are suitable for isolating this compound from reaction mixtures?
- Recrystallization : Use DMF/H₂O or ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .
- HPLC : For high-purity requirements in bioactivity studies .
Advanced: How can computational methods enhance the study of this compound’s reactivity?
Apply density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the chloroacetamide group. Pair with molecular dynamics simulations to predict solvent effects and transition states . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ IR spectroscopy).
Basic: What spectroscopic techniques are critical for analyzing degradation products of this compound?
- LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acids from acetamide hydrolysis) .
- FTIR : Track carbonyl (C=O) and amine (N-H) group stability under stress conditions (heat, light) .
Advanced: How can researchers determine the crystal structure of this compound or its analogs?
Use single-crystal X-ray diffraction to resolve bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å provide detailed structural insights . Complement with Hirshfeld surface analysis to study intermolecular interactions .
Advanced: What strategies address low yields in the synthesis of structurally related pyrimidinone derivatives?
- Microwave-assisted synthesis : Reduce reaction time and improve yields by enhancing energy transfer .
- Protecting groups : Temporarily shield reactive sites (e.g., NH groups) to prevent side reactions .
- Catalytic systems : Explore palladium or copper catalysts for C-N coupling steps in complex analogs .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
